![molecular formula C25H30N4O2S B3300771 N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide CAS No. 904822-54-4](/img/structure/B3300771.png)
N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide
Vue d'ensemble
Description
N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide, commonly known as AZD-9291, is a third-generation epidermal growth factor receptor (EGFR) inhibitor. It is used in the treatment of non-small cell lung cancer (NSCLC) that has developed resistance to first-generation EGFR inhibitors.
Mécanisme D'action
AZD-9291 works by irreversibly binding to the mutant N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide, which prevents the activation of downstream signaling pathways that promote cell growth and survival. Specifically, AZD-9291 targets the T790M mutation, which is the most common mechanism of resistance to first-generation this compound inhibitors.
Biochemical and Physiological Effects
AZD-9291 has been shown to have potent anti-tumor activity in preclinical and clinical studies. It has also been found to have a favorable safety profile, with minimal adverse effects reported in clinical trials. However, further research is needed to fully understand the biochemical and physiological effects of AZD-9291.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of AZD-9291 is its potency and selectivity against mutant N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide, which makes it a promising candidate for the treatment of NSCLC that has developed resistance to first-generation this compound inhibitors. However, one of the limitations of AZD-9291 is its irreversible binding to the mutant this compound, which may lead to the development of resistance over time.
Orientations Futures
There are several future directions for the research and development of AZD-9291. One area of focus is the identification of biomarkers that can predict response to AZD-9291. Another area of focus is the development of combination therapies that can enhance the anti-tumor activity of AZD-9291. Additionally, further research is needed to fully understand the long-term safety and efficacy of AZD-9291 in patients with NSCLC.
Applications De Recherche Scientifique
AZD-9291 has been extensively studied in preclinical and clinical trials. In preclinical studies, AZD-9291 demonstrated potent and selective inhibition of mutant N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4,5-trimethylbenzenesulfonamide, with minimal activity against wild-type this compound. In clinical trials, AZD-9291 showed promising results in patients with NSCLC that had developed resistance to first-generation this compound inhibitors. AZD-9291 was found to be well-tolerated and showed significant anti-tumor activity in patients with T790M-positive NSCLC.
Propriétés
IUPAC Name |
N-[3-[6-(azepan-1-yl)pyridazin-3-yl]phenyl]-2,4,5-trimethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2S/c1-18-15-20(3)24(16-19(18)2)32(30,31)28-22-10-8-9-21(17-22)23-11-12-25(27-26-23)29-13-6-4-5-7-14-29/h8-12,15-17,28H,4-7,13-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPLFWFBOQBDTFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C)S(=O)(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCCCCC4)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



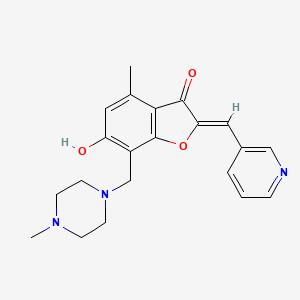
![1-(4-{[(4-Ethoxyphenyl)amino]sulfonyl}phenyl)azolidine-2,5-dione](/img/structure/B3300698.png)
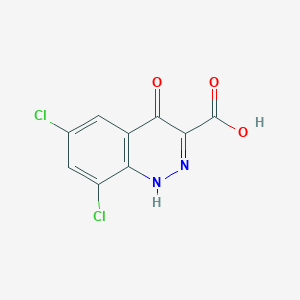
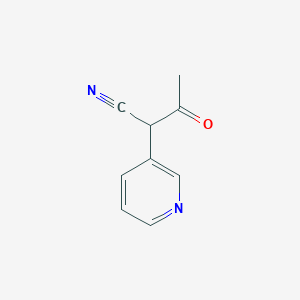
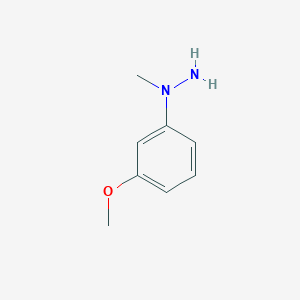
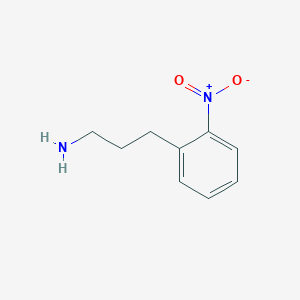
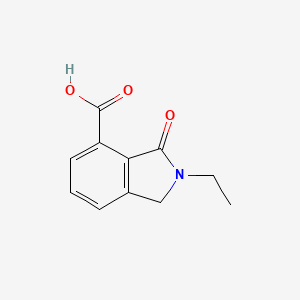
![3-[(4-Bromophenyl)sulfonyl]-5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3300729.png)
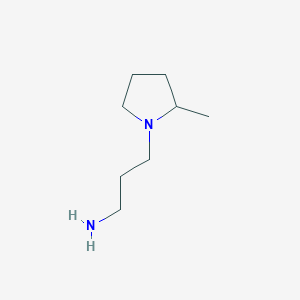
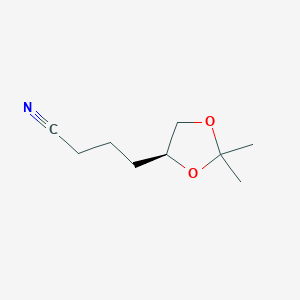
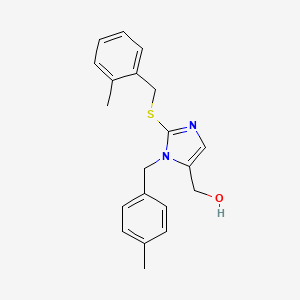
![2-[(Z)-2-hydroxy-2-thiophen-2-ylethenyl]-3-oxo-4H-quinoxaline-6-carboxylic acid](/img/structure/B3300767.png)
![N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-2,4-dimethylbenzenesulfonamide](/img/structure/B3300770.png)
![N-[3-(6-azepan-1-ylpyridazin-3-yl)phenyl]-4-bromobenzenesulfonamide](/img/structure/B3300778.png)